

Application Note & Protocol: Extraction and Purification of Arillatose B

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Compound of Interest

Compound Name: Arillatose B

Cat. No.: B1179787

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Arillatose B, also known as 6'-O-Feruloylsucrose, is a sucrose ester naturally found in several plant species, including the roots of *Aristolochia cretica*, *Polygala arillata*, *Veronica pulvinaris*, and *Catalpa fargesii* f. *duclouxii*[1][2][3]. As a phenolic glycoside, **Arillatose B** is of interest to researchers for its potential biological activities. This document provides a detailed protocol for the extraction and purification of **Arillatose B** from plant material, designed to yield a high-purity compound for research and drug development purposes.

Chemical Profile of Arillatose B

Property	Value	Reference
Systematic Name	[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate	[2]
Common Name	Arillatose B, 6'-O-Feruloylsucrose	[1]
Molecular Formula	C22H30O14	[1][2]
Molecular Weight	518.47 g/mol	[1][2]
CAS Number	137941-45-8	[2]

Experimental Protocols

This protocol outlines a general procedure for the extraction and purification of **Arillatose B** from dried and powdered plant material. The specific yields and optimal parameters may vary depending on the plant source used.

1. Extraction

This phase aims to extract a broad range of compounds, including **Arillatose B**, from the plant matrix.

- Materials and Reagents:
 - Dried and powdered plant material (e.g., roots of *Aristolochia cretica*)
 - 80% Ethanol (EtOH)
 - Methanol (MeOH)
 - n-Hexane

- Rotary evaporator
- Filter paper and funnel or filtration apparatus
- Procedure:
 - Macerate the dried, powdered plant material in 80% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.
 - Filter the extract and collect the filtrate. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
 - Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
 - Suspend the crude extract in distilled water and partition with n-hexane to remove nonpolar compounds like fats and chlorophyll. Discard the n-hexane layer.
 - The resulting aqueous layer, now defatted, contains the crude **Arillatose B** and other polar to semi-polar compounds.

2. Purification

This multi-step process refines the crude extract to isolate **Arillatose B**.

- Materials and Reagents:
 - Defatted crude extract
 - Column chromatography apparatus
 - Silica gel (70-230 mesh)
 - Sephadex LH-20
 - Solvents for chromatography (e.g., Chloroform (CHCl₃), Methanol (MeOH), Ethyl acetate (EtOAc), Water)
 - Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

- Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
- Acetonitrile (ACN) and water (HPLC grade)
- Formic acid (optional, for HPLC)
- Procedure:
 - a. Silica Gel Column Chromatography:
 - Adsorb the dried, defatted crude extract onto a small amount of silica gel.
 - Prepare a silica gel column packed in a suitable nonpolar solvent (e.g., chloroform).
 - Load the adsorbed sample onto the top of the column.
 - Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., $\text{CHCl}_3 \rightarrow \text{CHCl}_3:\text{MeOH } 9:1 \rightarrow 8:2 \rightarrow \dots \rightarrow \text{MeOH}$).
 - Collect fractions and monitor by TLC, visualizing with UV light and/or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).
 - Combine fractions that show a similar profile and contain the compound of interest.
 - b. Sephadex LH-20 Column Chromatography:
 - Dissolve the enriched fraction from the silica gel column in methanol.
 - Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
 - Elute with methanol as the mobile phase. This step is effective for separating compounds based on molecular size and aromaticity, further purifying the **Arillatose B** containing fractions.
 - Monitor the collected fractions by TLC.
 - c. Preparative HPLC (Prep-HPLC):

- For final purification, subject the further enriched fraction to Prep-HPLC.
- A typical mobile phase would be a gradient of acetonitrile and water, possibly with a small amount of acid like formic acid to improve peak shape.
- Collect the peak corresponding to **Arillatose B** based on retention time, which can be determined from analytical HPLC of the enriched fraction.
- Lyophilize the collected fraction to obtain pure **Arillatose B**.

3. Purity Assessment

The purity of the final compound should be assessed using analytical techniques such as:

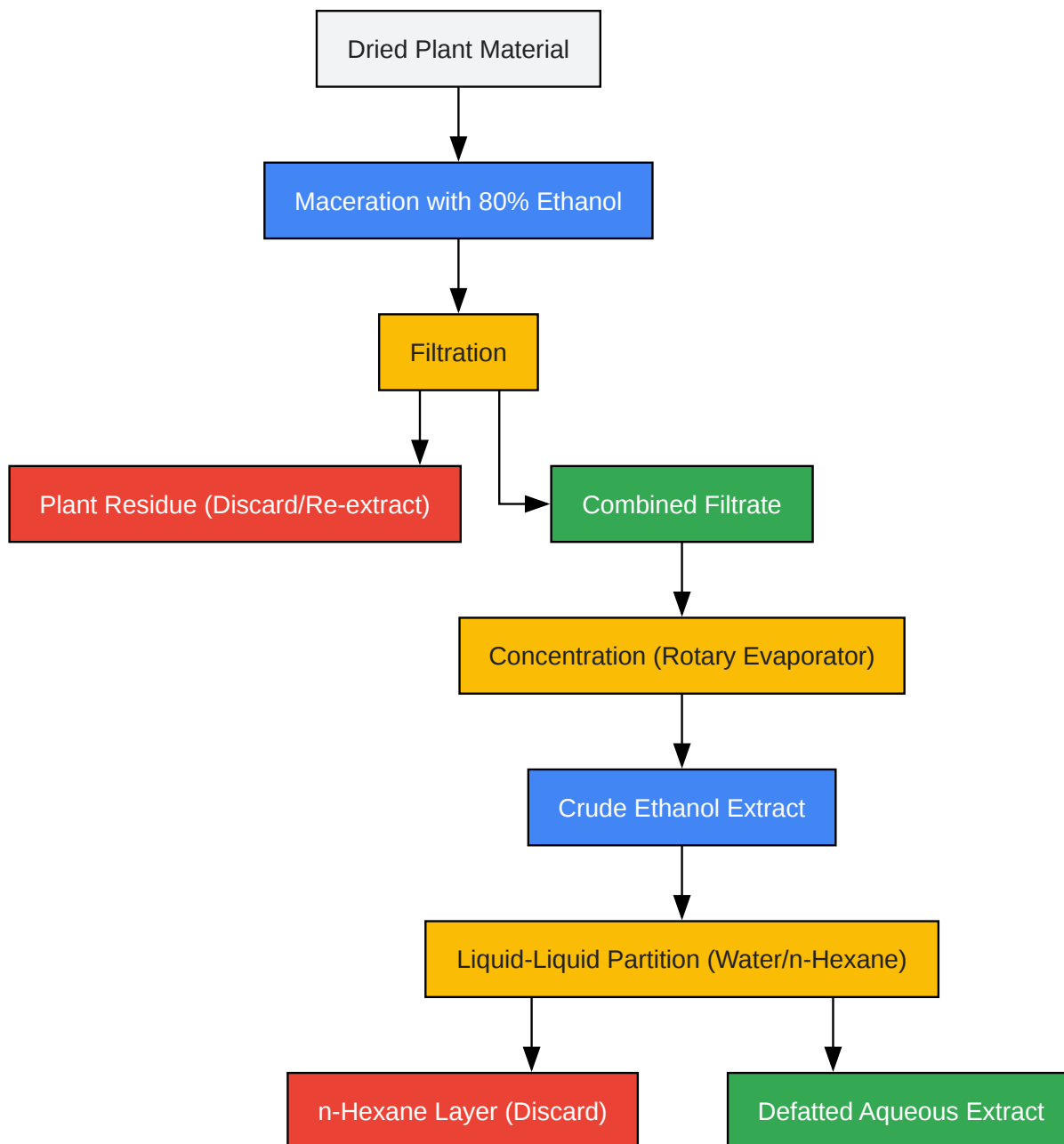
- High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
- Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): For structural elucidation and confirmation.

Illustrative Purification Data

The following table presents hypothetical data for a typical purification process. Actual values will vary.

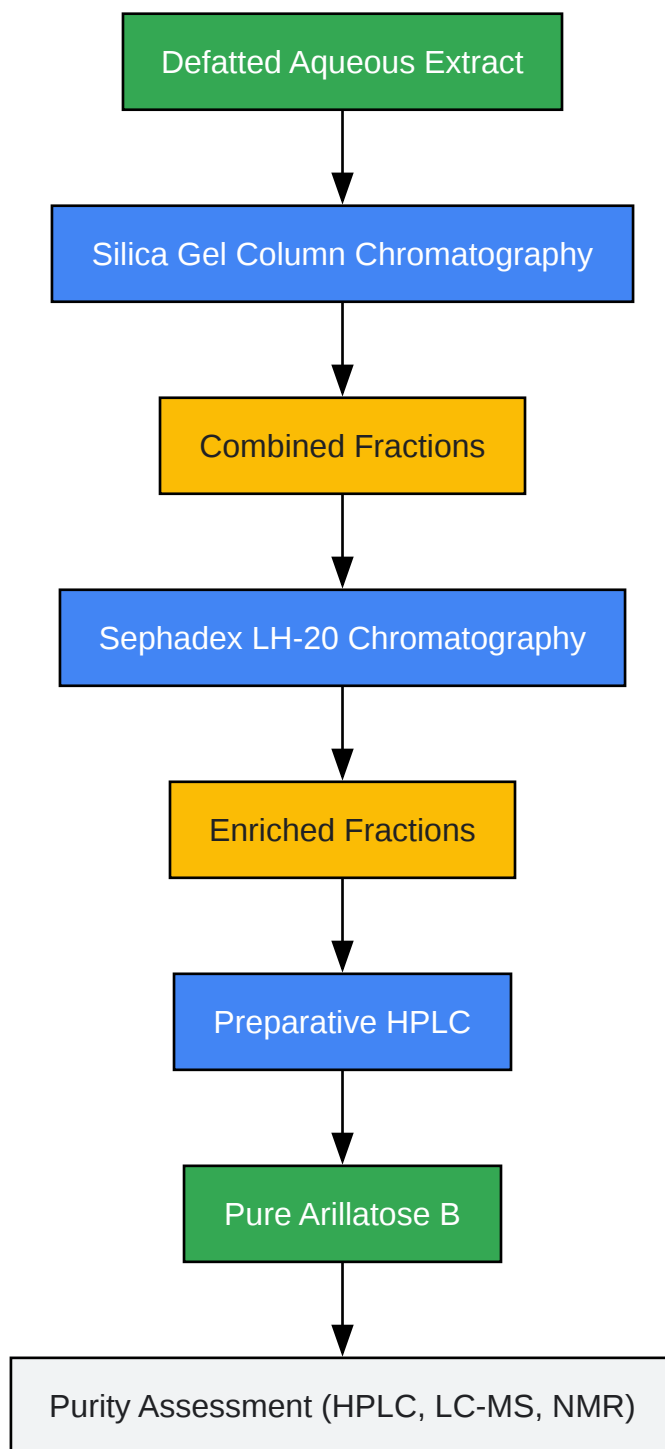
Purification Step	Starting Mass (g)	Mass of Fraction (mg)	Purity of Arillatose B (%)
Crude Ethanol Extract	500	-	< 1
Defatted Aqueous Extract	150	-	~1-2
Silica Gel Column Fraction	10	850	~40
Sephadex LH-20 Fraction	0.85	300	~85
Preparative HPLC	0.3	210	> 98

Diagrams



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Caption: Workflow for the extraction of **Arillatose B**.



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Caption: Workflow for the purification of **Arillatose B**.

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